molecular formula C16H17N3O4 B11664864 N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11664864
M. Wt: 315.32 g/mol
InChI Key: PCMFRSILNMNEHY-VCHYOVAHSA-N
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Description

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2,4,6-trimethoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (C=N bond) and then cooled to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer and antioxidant properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its ability to form stable metal complexes and improve its biological activity compared to similar compounds .

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-21-11-8-14(22-2)12(15(9-11)23-3)10-18-19-16(20)13-6-4-5-7-17-13/h4-10H,1-3H3,(H,19,20)/b18-10+

InChI Key

PCMFRSILNMNEHY-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC=CC=N2)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC=CC=N2)OC

Origin of Product

United States

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